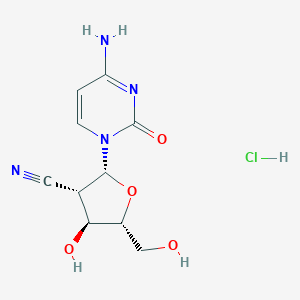

CNDAC hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGUOXDXRLGZBN-KUAPJGQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158861 | |

| Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134665-72-8 | |

| Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADGOCITABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSS4ZDZ2IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of CNDAC Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is a novel deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine. Its potent anti-tumor activity stems from a unique mechanism of action that distinguishes it from other nucleoside analogs. This technical guide provides a comprehensive overview of the core mechanism of action of CNDAC in cancer cells, detailing the molecular pathways it perturbs and the cellular consequences. This document synthesizes preclinical data, outlines detailed experimental protocols for key assays, and presents quantitative data in structured tables to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

CNDAC hydrochloride is a promising anti-cancer agent that exerts its cytotoxic effects primarily through the induction of DNA damage.[1] Following cellular uptake and intracellular phosphorylation, CNDAC is incorporated into DNA during replication. The presence of a cyano group at the 2' position of the sugar moiety renders the DNA strand unstable, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[2] This guide delves into the intricate molecular mechanisms underpinning CNDAC's action, providing a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

The primary mechanism of CNDAC's anti-cancer activity is a multi-step process initiated by its incorporation into DNA.

2.1. DNA Incorporation and Induction of Single-Strand Breaks (SSBs)

Upon entering a cancer cell, CNDAC is phosphorylated to its active triphosphate form, CNDAC-TP, by deoxycytidine kinase and other nucleotide kinases.[3] During the S-phase of the cell cycle, DNA polymerase incorporates CNDAC-TP into the replicating DNA strand.[2] The electron-withdrawing cyano group on the sugar moiety of the incorporated CNDAC molecule induces structural instability in the DNA backbone.[2] This instability leads to a β-elimination reaction, resulting in the formation of a single-strand break (SSB) and a 3'-terminal lesion that is resistant to ligation by DNA ligases.

2.2. Conversion of SSBs to Double-Strand Breaks (DSBs)

While some of the CNDAC-induced SSBs can be repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, unrepaired breaks persist. When the cell attempts to undergo a subsequent round of DNA replication (a second S-phase), the replication fork encounters the unrepaired SSB, leading to its collapse and the formation of a highly cytotoxic one-ended double-strand break (DSB). It is the formation of these DSBs that is considered the primary cytotoxic event.

2.3. G2/M Cell Cycle Arrest

The generation of DSBs triggers a robust DNA Damage Response (DDR). This response leads to the activation of the G2/M cell cycle checkpoint, preventing the cell from entering mitosis with damaged DNA. The key signaling cascade involved in this process is the Chk1-Cdc25C-Cyclin B1/Cdk1 pathway.

-

Chk1 Activation: The presence of DNA damage activates the kinase Chk1.

-

Cdc25C Inactivation: Activated Chk1 phosphorylates and inactivates the phosphatase Cdc25C.

-

Cyclin B1/Cdk1 Inhibition: In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, a key driver of mitotic entry. By inhibiting Cdc25C, CNDAC ensures that the Cyclin B1/Cdk1 complex remains in its inactive, phosphorylated state.

-

G2 Arrest: The inactivation of the Cyclin B1/Cdk1 complex prevents the transition from the G2 to the M phase of the cell cycle, resulting in G2 arrest. This process has been shown to be p53-independent, suggesting CNDAC could be effective in a broad range of tumors, including those with p53 mutations.

2.4. Induction of Apoptosis

If the DNA damage induced by CNDAC is irreparable, the sustained G2/M arrest ultimately leads to the induction of apoptosis (programmed cell death). The accumulation of extensive DNA damage, particularly DSBs, triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cellular dismantling.

2.5. Secondary Mechanism: Potential Microtubule Disruption

Some evidence suggests that CNDAC may also possess a secondary, less characterized mechanism of action involving the disruption of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. Disruption of their polymerization and depolymerization can also lead to a G2/M arrest and apoptosis. However, further research is required to fully elucidate the contribution of this potential mechanism to the overall cytotoxic effect of CNDAC.

Signaling Pathways

The cellular response to CNDAC is governed by a complex network of signaling pathways. The primary pathways are centered around the DNA damage response.

3.1. CNDAC-Induced DNA Damage and G2/M Arrest Pathway

Caption: CNDAC mechanism leading to G2/M arrest and apoptosis.

3.2. DNA Damage Repair and Cellular Survival

The repair of CNDAC-induced DSBs is critically dependent on the Homologous Recombination (HR) pathway. This suggests that cancer cells with deficiencies in HR repair, such as those with mutations in BRCA1 or BRCA2, may be particularly sensitive to CNDAC. The ATM (Ataxia-Telangiectasia Mutated) kinase is a crucial protein in the repair of DSBs and has been shown to be important for cell survival after CNDAC treatment, although it is not required for the initial G2 checkpoint activation.

Caption: Role of the Homologous Recombination pathway in repairing CNDAC-induced DNA damage.

Quantitative Data

Table 1: Anti-proliferative Activity of Sapacitabine (Prodrug of CNDAC) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 0.23 |

| HCT-116 | Colon Carcinoma | 0.15 |

| SW620 | Colorectal Adenocarcinoma | 0.31 |

| MIA PaCa-2 | Pancreatic Carcinoma | 0.11 |

| PANC-1 | Pancreatic Carcinoma | 0.18 |

| DU 145 | Prostate Carcinoma | 0.14 |

| PC-3 | Prostate Carcinoma | 0.12 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.09 |

| MCF7 | Breast Adenocarcinoma | 0.16 |

| OVCAR-3 | Ovarian Adenocarcinoma | 0.08 |

| Data extracted from a study on the antiproliferative effects of sapacitabine. |

Table 2: IC50 Values of CNDAC in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Acute Promyelocytic Leukemia | ~200 |

| THP-1 | Acute Monocytic Leukemia | ~400 |

| Approximate values derived from graphical data. |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CNDAC.

5.1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 value of CNDAC.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–8,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of CNDAC in complete culture medium. Replace the old medium with 100 µL of the CNDAC dilutions or vehicle control (e.g., DMSO, not exceeding 0.5%).

-

Incubation: Incubate the plate for a period that allows for at least two cell population doublings (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the CNDAC concentration and use non-linear regression to determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

5.2. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. A viability dye such as Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CNDAC (e.g., at IC50 and supra-IC50 concentrations) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Use a gentle dissociation agent like trypsin for adherent cells and neutralize with a serum-containing medium.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Caption: Workflow for the Annexin V apoptosis assay.

5.3. Clonogenic Assay

This assay assesses the long-term effect of CNDAC on the ability of single cells to form colonies, providing a measure of cytotoxicity.

-

Principle: The clonogenic assay measures the ability of a single cell to undergo unlimited division to form a colony of at least 50 cells. It is the gold standard for determining in vitro cytotoxicity.

-

Protocol:

-

Cell Seeding: Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of CNDAC concentrations for a defined period (e.g., 24 hours).

-

Colony Formation: Remove the CNDAC-containing medium, wash the cells, and add fresh, drug-free medium. Incubate for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Counting: Count the number of colonies (containing >50 cells) in each well.

-

Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment. Plot the SF against the CNDAC concentration to generate a survival curve.

-

5.4. Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Protocol:

-

Cell Preparation: Treat cells with CNDAC for the desired time, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol and resuspend the pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the red fluorescence.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

-

5.5. Western Blot for Phosphorylated Chk1

This technique is used to detect the activation of Chk1 as a marker of the DNA damage response.

-

Protocol:

-

Protein Extraction: Treat cells with CNDAC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., at Ser345) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and total Chk1.

-

Conclusion

This compound exhibits a unique and potent mechanism of action in cancer cells, primarily driven by the induction of DNA double-strand breaks, leading to G2/M cell cycle arrest and apoptosis. Its reliance on the homologous recombination pathway for the repair of its induced damage presents a therapeutic vulnerability in HR-deficient tumors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of CNDAC and to develop rational combination strategies to enhance its anti-cancer efficacy. Further studies to generate a comprehensive profile of CNDAC's activity across a wider range of cancer types and to fully elucidate its potential secondary mechanisms of action are warranted.

References

CNDAC Hydrochloride: A Technical Guide to its Role in DNA Damage and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) hydrochloride, the active metabolite of the oral prodrug sapacitabine. CNDAC is a novel nucleoside analog with a unique mechanism of action centered on the induction of DNA damage. This document details the mechanism of action, preclinical and clinical data, and the intricate signaling pathways involved in the cellular response to CNDAC-induced DNA damage. Detailed experimental protocols for key assays are provided to support further research and development in oncology.

Introduction

CNDAC hydrochloride is a deoxycytidine analog that has demonstrated significant potential as an anticancer agent.[1][2] It is the biologically active form of the orally administered prodrug, sapacitabine.[2] The defining structural feature of CNDAC is a cyano group at the 2'-C position of the arabinose sugar moiety, which is fundamental to its distinct mechanism of DNA damage. This guide will provide an in-depth exploration of the technical aspects of this compound, offering a valuable resource for professionals in cancer biology and drug development.

Mechanism of Action: From Prodrug to DNA Damage

CNDAC's cytotoxic effects are the result of a multi-step process that culminates in irreparable DNA damage and cell cycle arrest.

2.1. Cellular Uptake and Activation:

Following oral administration, sapacitabine is absorbed and subsequently metabolized by amidases and esterases in the gastrointestinal tract, plasma, and liver to yield CNDAC. CNDAC is then transported into cells and is sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.

2.2. Incorporation into DNA and Induction of Single-Strand Breaks:

During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating DNA. The presence of the electron-withdrawing cyano group at the 2' position of the sugar ring destabilizes the N-glycosidic bond. This inherent instability leads to a β-elimination reaction, which results in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus.

2.3. Conversion to Double-Strand Breaks and Cell Cycle Arrest:

If the initial SSBs are not repaired, they are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to undergo a subsequent round of DNA replication. The accumulation of these DSBs triggers the DNA Damage Response (DDR), leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade ultimately results in cell cycle arrest, primarily at the G2/M phase, preventing cells with damaged DNA from proceeding into mitosis.

Quantitative Data on the Efficacy of CNDAC

The cytotoxic activity of CNDAC has been evaluated in various cancer cell lines, and its clinical efficacy has been investigated through clinical trials of its prodrug, sapacitabine.

Table 1: Preclinical Activity of this compound

| Cell Line | Cell Type | IC50 (µM) | Notes |

| Rad51D-deficient 51D1 | Ovarian Cancer | 0.006 | Demonstrates sensitivity in HR-deficient cells. |

| Rad51D-complemented 51D1.3 | Ovarian Cancer | 0.32 | Wild-type counterpart to 51D1. |

| Wild-type AA8 | Chinese Hamster Ovary | 0.48 | |

| XRCC3-deficient irs1SF | Chinese Hamster Ovary | 0.0053 | Demonstrates sensitivity in HR-deficient cells. |

| HL-60 | Acute Promyelocytic Leukemia | 1.5832 | |

| THP-1 | Acute Monocytic Leukemia | 0.84 | |

| HCT116 | Colorectal Carcinoma | Not specified | CNDAC at 6 µM induced G2/M arrest in 36% of cells. |

Table 2: Selected Clinical Trial Results for Sapacitabine (Prodrug of CNDAC)

| Trial Identifier | Phase | Condition | Treatment Arms | Key Findings |

| SEAMLESS (NCT01303796) | III | Acute Myeloid Leukemia (AML) in elderly patients | Sapacitabine + Decitabine vs. Decitabine alone | Did not meet primary endpoint of significant improvement in overall survival (OS). Median OS was 5.9 months vs. 5.7 months. |

| NCT00590187 | II | AML in elderly patients | Three different sapacitabine dosing schedules | The 400 mg dose schedule showed the best efficacy profile. 1-year survival rates were 35% in one arm. |

| Phase I | I | Advanced Leukemias or MDS | Sapacitabine dose escalation | MTD was determined. Showed anti-leukemic activity in patients refractory to other treatments. |

Signaling Pathways in Response to CNDAC-Induced DNA Damage

The cellular response to the DNA damage inflicted by CNDAC involves a complex network of signaling pathways. The DNA Damage Response (DDR) is a crucial component of this network.

DNA Damage Response (DDR) Pathway

The DDR is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. In response to DSBs, ATM is activated and, in turn, phosphorylates a range of downstream targets, including the checkpoint kinase Chk2. ATR is primarily activated by single-stranded DNA (ssDNA), which is exposed during the processing of DSBs and at stalled replication forks. ATR then activates the checkpoint kinase Chk1. Both pathways converge to induce cell cycle arrest, providing time for DNA repair, or to initiate apoptosis if the damage is too severe.

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to form a colony after treatment with CNDAC, thereby assessing its long-term viability.

Methodology:

-

Cell Plating: Seed a known number of single cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the CNDAC concentration being tested.

-

Treatment: After allowing the cells to adhere (typically 24 hours), treat them with varying concentrations of this compound for a defined period.

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixing and Staining: Once colonies are visible (typically >50 cells), aspirate the medium, wash with PBS, and fix the colonies with a solution such as 6% (v/v) glutaraldehyde. Stain the colonies with 0.5% (w/v) crystal violet.

-

Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction for each treatment group are then calculated relative to the untreated control.

γH2AX Foci Formation Assay for DNA Damage Quantification

This immunofluorescence-based assay is a sensitive method for detecting and quantifying DNA double-strand breaks.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci (representing γH2AX) per nucleus is quantified using image analysis software.

Conclusion

This compound represents a promising anticancer agent with a unique mechanism of action that leverages the induction of DNA strand breaks. Its efficacy, particularly in the context of tumors with deficiencies in the homologous recombination repair pathway, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers to delve into the therapeutic potential of CNDAC, offering insights into its mechanism, quantitative efficacy, and the cellular pathways it perturbs. The detailed experimental protocols provided herein should facilitate further research into this novel nucleoside analog.

References

CNDAC Hydrochloride: A Technical Guide to its Role as a Key Metabolite of Sapacitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) hydrochloride is the principal active metabolite of the orally administered prodrug, Sapacitabine.[1][2] As a novel nucleoside analog, CNDAC exhibits a unique mechanism of action that distinguishes it from other cytotoxic agents, positioning it as a compound of significant interest in oncology research and drug development.[3] This technical guide provides a comprehensive overview of CNDAC hydrochloride, focusing on its formation from Sapacitabine, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

From Prodrug to Active Metabolite: The Conversion of Sapacitabine to CNDAC

Sapacitabine is designed as an orally bioavailable prodrug to overcome the limitations of administering CNDAC directly.[2][4] Following oral administration, Sapacitabine is absorbed and subsequently metabolized by amidases and esterases present in the gastrointestinal tract, plasma, and liver, yielding the active compound, CNDAC. This conversion is crucial for the systemic delivery and therapeutic efficacy of CNDAC.

Mechanism of Action: A Unique Approach to DNA Damage

The cytotoxic effects of CNDAC are mediated through a multi-step process that ultimately leads to irreparable DNA damage and cell death.

-

Cellular Uptake and Activation: CNDAC is transported into cancer cells and is then sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.

-

DNA Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into replicating DNA.

-

Induction of Single-Strand Breaks (SSBs): The defining feature of CNDAC is the presence of an electron-withdrawing cyano group at the 2' position of the sugar moiety. This structural characteristic destabilizes the N-glycosidic bond, leading to a β-elimination reaction. This reaction results in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus that cannot be readily ligated by DNA ligases.

-

Conversion to Double-Strand Breaks (DSBs): While some SSBs can be repaired, unrepaired lesions are converted into highly lethal one-ended double-strand breaks (DSBs) when the cell attempts a subsequent round of DNA replication.

-

Activation of DNA Damage Response (DDR) and Cell Cycle Arrest: The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade results in cell cycle arrest, primarily at the G2/M phase, preventing cells with damaged DNA from proceeding into mitosis.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.

A critical aspect of CNDAC's mechanism is its reliance on the Homologous Recombination (HR) pathway for the repair of the induced DSBs. This dependency creates a synthetic lethal relationship in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations, making them particularly sensitive to CNDAC.

Quantitative Data

In Vitro Cytotoxicity of CNDAC

The cytotoxic potential of CNDAC has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Human Fibroblasts (ATM-deficient) | N/A | ~0.01 | |

| Human Fibroblasts (ATM-repleted) | N/A | ~0.3 |

Clinical Pharmacokinetics of Sapacitabine and CNDAC

Pharmacokinetic parameters of Sapacitabine and its active metabolite CNDAC were evaluated in a Phase I clinical trial in patients with acute leukemia and myelodysplastic syndrome. The following table summarizes key parameters at the maximum tolerated dose (MTD).

| Compound | Dose | Cmax (ng/mL) | AUC (ng·h/mL) |

| Sapacitabine | 375 mg (twice daily for 7 days) | 8.8 ± 3.5 | Not Reported |

| CNDAC | 375 mg (twice daily for 7 days) | 62.5 ± 26.6 | Not Reported |

| CNDAU (inactive metabolite) | 375 mg (twice daily for 7 days) | 310 | Not Reported |

Data presented as mean ± standard deviation where available.

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with a cytotoxic agent like CNDAC.

Protocol:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield approximately 50-100 colonies in the untreated control wells.

-

Treatment: Allow cells to adhere overnight, then treat with a range of CNDAC concentrations for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Colony Counting: After rinsing with water and air-drying, count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group. Plot the SF against the CNDAC concentration to generate a dose-response curve.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Treat cells with CNDAC for the desired time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact nuclear DNA.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is formed by fragmented DNA. The length and intensity of the tail are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.

γH2AX Immunofluorescence Staining

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with CNDAC.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of DSBs.

Visualizations

Signaling Pathway of CNDAC-Induced DNA Damage Response

Caption: CNDAC's mechanism of action and the DNA damage response pathway.

Experimental Workflow for Assessing CNDAC Activity

Caption: A typical workflow for the in vitro evaluation of CNDAC.

Conclusion

This compound, as the active metabolite of Sapacitabine, represents a promising avenue in cancer therapy due to its unique mechanism of inducing DNA strand breaks. Its particular efficacy in tumors with deficient homologous recombination repair pathways highlights its potential for targeted therapeutic strategies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this novel nucleoside analog.

References

An In-depth Technical Guide to the Structural and Chemical Properties of CNDAC Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine) hydrochloride is a potent nucleoside analog and the active metabolite of the oral prodrug sapacitabine. It exerts its cytotoxic effects through a unique mechanism of action involving the induction of DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the structural and chemical properties of CNDAC hydrochloride, its mechanism of action, and the key signaling pathways involved in the cellular response to CNDAC-induced DNA damage. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.

Structural and Chemical Properties

This compound is a synthetic deoxycytidine analog characterized by the presence of a cyano group at the 2' position of the arabinofuranosyl ring. This modification is critical to its unique biological activity.

Chemical Structure and Identifiers

The structural and chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-amino-1-((2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)pyrimidin-2(1H)-one hydrochloride |

| Synonyms | CNDAC HCl, TAS-109 |

| CAS Number | 134665-72-8 |

| Molecular Formula | C₁₀H₁₃ClN₄O₄ |

| Molecular Weight | 288.69 g/mol |

| Canonical SMILES | C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O">C@HC#N.Cl |

Physicochemical Properties

The known physicochemical properties of this compound are presented in the following table.

| Property | Value | Citation |

| Physical State | Solid | [1] |

| Solubility | DMSO: ≥100 mg/mL | [2] |

| PBS (pH 7.2): Soluble | [1] | |

| Storage | Store at -20°C | [3] |

Mechanism of Action

CNDAC is the active metabolite of the orally administered prodrug, sapacitabine. Following oral administration, sapacitabine is converted to CNDAC in the body. The cytotoxic effects of CNDAC are initiated upon its incorporation into DNA.

Cellular Uptake and Activation

The metabolic activation of sapacitabine to CNDAC is a critical first step. The subsequent intracellular phosphorylation of CNDAC to its triphosphate form (CNDAC-TP) allows it to be recognized by DNA polymerases.

Figure 1: Activation of Sapacitabine to CNDAC-TP.

Induction of DNA Damage

Once incorporated into the DNA strand during replication (S phase), the electron-withdrawing cyano group at the 2' position of CNDAC induces instability in the phosphodiester backbone. This leads to a β-elimination reaction, resulting in a DNA single-strand break (SSB).[4] As the cell proceeds through a subsequent round of DNA replication, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs).

DNA Damage Response and Signaling Pathways

The DNA damage induced by CNDAC triggers a complex cellular response involving cell cycle checkpoints and DNA repair pathways.

Cell Cycle Arrest

The presence of DNA damage, particularly DSBs, activates the DNA damage response (DDR) pathway, leading to cell cycle arrest, primarily at the G2/M checkpoint. This provides the cell with time to repair the damage before proceeding to mitosis.

DNA Repair Pathways

The repair of CNDAC-induced DNA damage is primarily mediated by the Homologous Recombination (HR) pathway. Key proteins involved in this pathway include ATM, Rad51, and BRCA2. In contrast, the Non-Homologous End Joining (NHEJ) pathway appears to play a minor role in the repair of CNDAC-induced lesions.

Figure 2: CNDAC-induced DNA damage and cellular response pathway.

Quantitative Biological Activity

The cytotoxic effects of CNDAC have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| HL-60 | Acute Promyelocytic Leukemia | 1.58 | |

| THP-1 | Acute Monocytic Leukemia | 0.84 | |

| UWB1.289 (BRCA1-/-) | Ovarian Cancer | 0.0099 | |

| PEO1 (BRCA2-/-) | Ovarian Cancer | 0.0102 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and evaluation of this compound. Below are representative methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Set the column temperature (e.g., 30°C) and the UV detection wavelength (e.g., 274 nm).

-

Inject a known volume of the sample onto the column.

-

Run the gradient method to elute the compound and any impurities.

-

Integrate the peak areas to calculate the purity of the sample.

Figure 3: HPLC experimental workflow.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound is a promising anticancer agent with a well-defined, unique mechanism of action that distinguishes it from other nucleoside analogs. Its ability to induce DNA strand breaks, particularly in cells with deficiencies in the homologous recombination repair pathway, makes it a candidate for targeted cancer therapy. This technical guide has summarized the key structural and chemical properties of this compound, detailed its mechanism of action, and provided an overview of relevant experimental methodologies. Further research, particularly in obtaining detailed structural data through NMR and X-ray crystallography, will provide deeper insights into its molecular interactions and aid in the development of next-generation analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent CNDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to CNDAC Hydrochloride's Effect on Apoptosis Induction Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) hydrochloride is the active metabolite of the orally bioavailable prodrug sapacitabine, a nucleoside analog that has been investigated in clinical trials for various hematologic malignancies and solid tumors.[1][2] CNDAC's primary mechanism of action involves its incorporation into DNA, leading to the formation of single-strand breaks (SSBs) that are subsequently converted into lethal double-strand breaks (DSBs) as the cell enters a second S phase.[1][3] This induction of significant DNA damage serves as a powerful trigger for programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the signaling pathways through which CNDAC induces apoptosis, presents quantitative data from key experiments, details relevant experimental protocols, and offers visual representations of the core mechanisms.

CNDAC's Core Mechanism: Induction of DNA Damage

CNDAC exerts its cytotoxic effects through a unique mechanism that distinguishes it from other deoxycytidine analogs.[4]

-

DNA Incorporation: As a nucleoside analog, CNDAC is incorporated into the DNA of replicating cells during the S phase.

-

Single-Strand Break (SSB) Formation: Following incorporation, CNDAC's structure facilitates a β-elimination reaction, which induces a single-strand break in the DNA backbone.

-

Conversion to Double-Strand Breaks (DSBs): While some SSBs can be repaired, unresolved breaks are converted into highly cytotoxic double-strand breaks when the cell attempts to replicate its DNA in a subsequent S phase.

These DSBs are critical lesions that activate the cell's DNA Damage Response (DDR), a network of signaling pathways that sense the damage and dictate the cell's fate. If the damage is too extensive to be repaired, the DDR overwhelmingly signals for the initiation of apoptosis, primarily through the intrinsic pathway. The repair of CNDAC-induced DSBs is heavily dependent on the Homologous Recombination (HR) pathway, and cells deficient in HR components are particularly sensitive to the drug.

Apoptosis Induction via the Intrinsic (Mitochondrial) Pathway

The extensive DNA damage caused by CNDAC is a classic trigger for the intrinsic apoptosis pathway, a signaling cascade that converges on the mitochondria. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members.

Key steps include:

-

p53 Activation: The presence of DSBs activates sensor proteins like ATM and ATR, which in turn phosphorylate and stabilize the tumor suppressor protein p53. While CNDAC's synergy with the c-Abl inhibitor imatinib has been noted regardless of p53 status, the p53 pathway remains a canonical route for DNA damage-induced apoptosis.

-

Bcl-2 Family Regulation: Activated p53 can act as a transcription factor to increase the expression of pro-apoptotic Bcl-2 family proteins, such as Bax and PUMA. This shifts the balance within the cell, favoring the activation of the "executioner" pro-apoptotic proteins Bax and Bak. These proteins overcome the inhibitory effects of anti-apoptotic members like Bcl-2 and Bcl-xL.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores. This critical event, known as MOMP, leads to the irreversible release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: The most crucial of these released factors is cytochrome c. In the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates the initiator caspase, Caspase-9, forming a complex known as the apoptosome.

-

Executioner Caspase Cascade: Activated Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7. These enzymes are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of CNDAC on cancer cell lines as reported in comparative studies. The data is derived from experiments on the HCT116 colon cancer cell line.

Table 1: Cytotoxicity of CNDAC in HCT116 Cells

| Compound | IC50 (µM) after 48h |

|---|---|

| CNDAC | 1.5 |

| Agent A (DNA Damaging) | 10.2 |

| Agent B (Death Ligand) | 0.8 |

IC50 (Half-maximal inhibitory concentration) values were determined using an MTT assay.

Table 2: Caspase Activity in HCT116 Cells after 24h Treatment

| Treatment (at IC50) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |

|---|---|---|---|

| CNDAC | 4.8 | 1.2 | 4.1 |

| Agent A (DNA Damaging) | 4.5 | 1.3 | 3.9 |

| Agent B (Death Ligand) | 5.2 | 5.8 | 2.1 |

Caspase activity was measured using specific fluorescent substrates. The strong activation of Caspase-9 confirms the primary involvement of the intrinsic pathway for CNDAC.

Table 3: Western Blot Analysis of Apoptotic Proteins after 24h Treatment

| Treatment (at IC50) | Cleaved PARP | Cleaved Caspase-3 | Bcl-2 | Bax |

|---|---|---|---|---|

| CNDAC | +++ | +++ | ↓ | ↔ |

| Agent A (DNA Damaging) | +++ | +++ | ↓ | ↔ |

| Agent B (Death Ligand) | +++ | +++ | ↔ | ↔ |

Relative protein levels compared to untreated control. +++ indicates strong increase, ↓ indicates decrease, ↔ indicates no significant change.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate CNDAC's apoptotic effects.

General Experimental Workflow

A typical workflow for assessing drug-induced apoptosis involves cell culture, treatment with the compound of interest, and subsequent analysis using various biochemical and cell-based assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48 hours). Include untreated cells as a control.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and treat with the IC50 concentration of CNDAC for the desired time (e.g., 24 hours).

-

Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Wash the combined cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Cell Lysis: Treat HCT116 cells with the IC50 concentration of CNDAC for 24 hours. Lyse the cells in a cold RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through a well-defined mechanism of action. Its incorporation into DNA leads to the formation of lethal double-strand breaks, which serve as a primary signal for the activation of the intrinsic mitochondrial pathway of apoptosis. Quantitative analyses confirm that CNDAC treatment results in the robust activation of initiator Caspase-9 and executioner Caspase-3/7, consistent with the engagement of this pathway. The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers investigating the pro-apoptotic effects of CNDAC and similar DNA-damaging agents, facilitating further studies in drug development and cancer biology.

References

- 1. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, CNDAC - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CNDAC Hydrochloride as a Nucleoside Analog in Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine hydrochloride (CNDAC HCl) is a novel deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine.[1] CNDAC distinguishes itself from other nucleoside analogs through a unique mechanism of action that ultimately leads to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of CNDAC's core mechanism, its role in chemotherapy, relevant signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

CNDAC's cytotoxic effects are initiated through its intracellular activation and subsequent incorporation into DNA.[2]

1.1. Cellular Uptake and Activation:

Following administration of its prodrug sapacitabine, CNDAC is formed and transported into cancer cells.[3] Inside the cell, it is phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.

1.2. DNA Incorporation and Induction of DNA Damage:

During the S-phase of the cell cycle, DNA polymerase incorporates CNDAC-TP into the replicating DNA strand. The presence of an electron-withdrawing cyano group at the 2' position of the arabinose sugar moiety destabilizes the N-glycosidic bond. This inherent instability leads to a β-elimination reaction, resulting in the formation of a single-strand break (SSB) in the DNA backbone with a 3'-terminal lesion that is not a suitable substrate for ligation.

1.3. Conversion to Double-Strand Breaks and Cell Cycle Arrest:

While some of these SSBs can be repaired, unrepaired breaks persist. When the cell enters a subsequent S-phase, the replication fork encounters the unrepaired SSB, leading to the formation of a highly cytotoxic one-ended double-strand break (DSB). These DSBs trigger a robust DNA Damage Response (DDR), leading to a G2/M cell cycle arrest and, if the damage is irreparable, eventual apoptosis.

Signaling Pathways

The DNA damage induced by CNDAC activates several critical signaling pathways.

2.1. DNA Damage Response Pathway:

The formation of DSBs activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a key sensor of this type of DNA damage. Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1 and the histone variant H2AX (forming γH2AX), a well-established marker of DSBs. This signaling cascade ultimately leads to the inactivation of the Cdc25C phosphatase, preventing the activation of the Cyclin B1/Cdk1 complex and thereby halting the cell cycle at the G2/M transition.

2.2. Homologous Recombination Repair Pathway:

The primary and indispensable pathway for repairing CNDAC-induced DSBs is the Homologous Recombination (HR) pathway. This pathway relies on key proteins such as RAD51, BRCA1, and BRCA2. The dependence on a functional HR pathway creates a synthetic lethal vulnerability in cancer cells with pre-existing HR deficiencies, such as those with BRCA1/2 mutations. In contrast, other repair pathways like Non-Homologous End-Joining (NHEJ) and Base Excision Repair (BER) play a negligible role in repairing CNDAC-induced damage.

Quantitative Data

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of CNDAC and its prodrug, sapacitabine.

Table 1: In Vitro Cytotoxicity of CNDAC

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ATM-deficient human fibroblasts | N/A | ~0.01 | |

| ATM-proficient human fibroblasts | N/A | ~0.3 | |

| UWB1.289 (BRCA1-null) | Ovarian Cancer | 0.0099 | |

| PEO1 (BRCA2-mutant) | Ovarian Cancer | 0.0102 | |

| HL-60 | Acute Promyelocytic Leukemia | Varies with exposure | |

| THP-1 | Acute Monocytic Leukemia | Varies with exposure |

Table 2: Pharmacokinetics of Sapacitabine and CNDAC in Humans

| Parameter | Value | Condition | Reference |

| CNDAC Cmax | 310 ng/mL (1065 nM) | Following oral sapacitabine | |

| CNDAC Tmax | 3.3 ± 1.1 h | Following oral sapacitabine | |

| Sapacitabine Recommended Phase II Dose | 40 mg/m²/dose | Solid tumors, once daily for 5 days for 4 weeks | |

| Sapacitabine MTD | 375 mg twice daily for 7 days | Refractory/relapsed acute leukemia/MDS | |

| Sapacitabine MTD | 425 mg twice daily for 3 days (split schedule) | Refractory/relapsed acute leukemia/MDS |

Table 3: Clinical Efficacy of Sapacitabine in Hematological Malignancies

| Study Phase | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Complete Remission (CR) Rate | 1-Year Survival | Reference |

| Phase 1 | Refractory/relapsed AML/MDS (n=47) | Sapacitabine monotherapy | 28% | 8.5% (4 CRs) | N/A | |

| Phase 2 | Elderly AML (n=60 randomized) | Sapacitabine 200mg BID x 7d (Arm A) | 45% | 10% | 35% | |

| Phase 2 | Elderly AML (n=60 randomized) | Sapacitabine 300mg BID x 7d (Arm B) | 30% | 5% | 10% | |

| Phase 2 | Elderly AML (n=60 randomized) | Sapacitabine 400mg BID x 3d, 2x/cycle (Arm C) | 45% | 25% | 30% | |

| Phase 3 (SEAMLESS) | Elderly AML | Sapacitabine + Decitabine | N/A | 16.6% | Median OS: 5.9 months | |

| Phase 3 (SEAMLESS) | Elderly AML | Decitabine alone | N/A | 10.8% | Median OS: 5.7 months |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effects of CNDAC.

-

Cell Seeding: Plate a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat cells with a range of CNDAC concentrations for a defined period (e.g., 24 hours).

-

Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies form in the control wells.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet. Count colonies containing ≥50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment relative to the untreated control.

4.2. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of CNDAC on cell cycle distribution.

-

Cell Treatment and Harvest: Treat cells with CNDAC for the desired time. Harvest both adherent and floating cells.

-

Fixation: Wash cells with ice-cold PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

4.3. Western Blot for γH2AX Detection

This method detects the induction of DSBs.

-

Cell Lysis: Treat cells with CNDAC, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates (typically 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against γH2AX overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.

4.4. Comet Assay (Single Cell Gel Electrophoresis)

This assay visualizes and quantifies DNA strand breaks.

-

Cell Preparation and Embedding: Treat cells with CNDAC. Harvest a single-cell suspension and mix with molten low-melting-point agarose. Pipette the mixture onto a coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to an electric field.

-

Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the "comets" using a fluorescence microscope.

-

Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as the tail moment or the percentage of DNA in the tail.

Conclusion

CNDAC hydrochloride represents a promising class of nucleoside analogs with a distinct mechanism of action that is intrinsically linked to the induction of DNA double-strand breaks and a reliance on the homologous recombination pathway for their repair. This unique characteristic provides a strong rationale for its clinical development, particularly in tumors with deficiencies in DNA damage repair pathways. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of CNDAC-based therapies.

References

The Discovery and Development of CNDAC Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

CNDAC hydrochloride, or 2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine hydrochloride, is a novel nucleoside analog and the active metabolite of the orally administered prodrug, sapacitabine. Its unique mechanism of action, which involves the induction of DNA single-strand breaks (SSBs) that are subsequently converted to lethal double-strand breaks (DSBs), distinguishes it from other deoxycytidine analogs. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound, tailored for professionals in the field of oncology drug development.

Discovery and Development

The development of this compound is intrinsically linked to its prodrug, sapacitabine. Sapacitabine was developed by Cyclacel Pharmaceuticals as an orally bioavailable chemotherapeutic agent. The rationale behind its design was to create a nucleoside analog that could be conveniently administered orally and would then convert to its active form in the body.

Upon oral administration, sapacitabine is absorbed and metabolized by carboxylesterases primarily in the liver to yield CNDAC. This metabolic activation is a critical step in the drug's efficacy. The development of an oral prodrug aimed to improve patient convenience and potentially alter the pharmacokinetic profile to allow for more sustained exposure to the active compound compared to intravenous administration of CNDAC itself.

Clinical development of sapacitabine has progressed through Phase I, II, and III trials, primarily investigating its safety and efficacy in hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). While a Phase III trial in elderly patients with AML did not meet its primary endpoint of a statistically significant improvement in overall survival, the development journey of sapacitabine has provided a wealth of information on the activity and therapeutic potential of CNDAC.

Mechanism of Action

The cytotoxic effect of CNDAC is a multi-step process that ultimately leads to irreparable DNA damage and apoptosis.

-

Cellular Uptake and Activation: CNDAC is transported into cancer cells and is then sequentially phosphorylated by deoxycytidine kinase (dCK) and other nucleotide kinases to its active triphosphate form, CNDAC-TP.

-

DNA Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate CNDAC-TP into newly replicating DNA strands.

-

Induction of Single-Strand Breaks (SSBs): The presence of the cyano group at the 2' position of the arabinose sugar makes the N-glycosidic bond unstable. This leads to a β-elimination reaction, which results in the formation of a DNA single-strand break.

-

Conversion to Double-Strand Breaks (DSBs): If the initial SSB is not repaired, upon the next round of DNA replication, the replication fork collapses at the site of the break, leading to the formation of a highly cytotoxic double-strand break.

-

Induction of Apoptosis: The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis). A key aspect of CNDAC's mechanism is its reliance on the homologous recombination (HR) pathway for the repair of the induced DSBs. This suggests that tumors with deficiencies in the HR pathway, such as those with BRCA1/2 mutations, may be particularly sensitive to CNDAC.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of CNDAC

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 1.5832 | [1] |

| THP-1 | Acute Monocytic Leukemia | 0.84 | [1] |

| Rad51D-deficient 51D1 | Ovarian Cancer | 0.006 | [1] |

| Rad51D-complemented 51D1.3 | Ovarian Cancer | 0.32 | [1] |

| Wild-type AA8 | Chinese Hamster Ovary | 0.48 | [1] |

| XRCC3-deficient irs1SF | Chinese Hamster Ovary | 0.0053 | |

| HCT116 | Colorectal Carcinoma | Not explicitly stated, but induces G2 arrest at 6 µM |

Table 2: In Vivo Efficacy of CNDAC in a P388 Tumor Model

| Animal Model | Dosing Regimen | Outcome | Reference |

| CDF1 mice with P388 tumor | 20 mg/kg, i.p., daily for 10 days | Greatly increased survival time and survival rate |

Experimental Protocols

Clonogenic Assay

This assay is used to determine the cytotoxicity of CNDAC by assessing the ability of single cells to form colonies after treatment.

Methodology:

-

Cell Plating: Plate cells (e.g., CHO cell lines AA8 and irs1SF) at a low density in 6-well plates to allow for individual colony formation.

-

Drug Treatment: 24 hours after plating, expose the cells to a range of concentrations of CNDAC for a defined period (e.g., 24 hours).

-

Drug Washout: After the incubation period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Colony Formation: Incubate the plates for an additional period (e.g., 4-6 days) to allow for colony growth.

-

Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each drug concentration relative to the untreated control and plot the dose-response curve.

Experimental Workflow: Clonogenic Assay

Caption: Workflow for a typical clonogenic assay.

Cell Cycle Analysis

This protocol is used to determine the effect of CNDAC on cell cycle progression using flow cytometry.

Methodology:

-

Cell Treatment: Treat cells (e.g., HCT116) with CNDAC (e.g., 6 µM) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Logical Relationship: CNDAC Effect on Cell Cycle

Caption: Logical flow of CNDAC's effect on the cell cycle.

Conclusion

This compound, the active metabolite of sapacitabine, is a promising antineoplastic agent with a distinct mechanism of action that involves the induction of DNA strand breaks. Its efficacy, particularly in preclinical models of HR-deficient cancers, highlights its potential for targeted therapy. While the clinical development of its prodrug, sapacitabine, has faced challenges, the extensive research conducted has provided a solid foundation for understanding the therapeutic potential of CNDAC. Further investigation into predictive biomarkers of response and rational combination strategies may yet unlock the full clinical utility of this unique nucleoside analog.

References

CNDAC Hydrochloride: A Technical Guide for Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CNDAC hydrochloride (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) is the active metabolite of the orally bioavailable prodrug, sapacitabine. It is a novel nucleoside analog with a unique mechanism of action that distinguishes it from other cytotoxic agents used in the treatment of hematological malignancies. CNDAC's incorporation into DNA leads to a cascade of events culminating in difficult-to-repair DNA double-strand breaks, exhibiting selective cytotoxicity in cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data in hematological malignancies, and detailed experimental protocols for its study.

Mechanism of Action

CNDAC exerts its cytotoxic effects through a multi-step process initiated by its incorporation into DNA during replication. Unlike other nucleoside analogs that primarily cause chain termination or base mispairing, CNDAC introduces a chemical instability that leads to DNA strand breaks.

-

Cellular Uptake and Activation: Following oral administration of its prodrug sapacitabine, CNDAC is formed through the action of amidases and esterases in the gastrointestinal tract, plasma, and liver.[1] Once inside the cell, CNDAC is phosphorylated by cellular kinases to its active triphosphate form, CNDAC-TP.[2]

-

DNA Incorporation and Single-Strand Break (SSB) Formation: During the S-phase of the cell cycle, DNA polymerase incorporates CNDAC-TP into the newly synthesizing DNA strand opposite guanine.[2] The presence of the 2'-cyano group on the arabinose sugar moiety makes the phosphodiester bond unstable, leading to a β-elimination reaction. This reaction results in the formation of a DNA single-strand break (SSB) with a 3'-blocking terminus.[3][4]

-

Conversion to Double-Strand Breaks (DSBs): These SSBs, if unrepaired, are converted into highly cytotoxic one-ended double-strand breaks (DSBs) when the cell enters a second round of DNA replication. This conversion is a key feature of CNDAC's mechanism, as DSBs are among the most lethal forms of DNA damage.

-

Dependence on Homologous Recombination (HR) for Repair: The repair of CNDAC-induced DSBs is predominantly mediated by the high-fidelity Homologous Recombination (HR) pathway. This creates a synthetic lethal relationship in cancer cells that have deficiencies in HR pathway components, such as those with mutations in BRCA1 or BRCA2. In contrast, the non-homologous end joining (NHEJ) pathway plays a minimal role in the repair of CNDAC-induced damage.

Figure 1: CNDAC's mechanism of action from prodrug activation to induction of apoptosis in HR-deficient cells.

Preclinical Data in Hematological Malignancies

CNDAC has demonstrated significant preclinical activity in a range of hematological malignancy cell lines. Its efficacy is particularly pronounced in cells with underlying DNA repair defects.

In Vitro Cytotoxicity

The cytotoxic effects of CNDAC have been evaluated in various leukemia and lymphoma cell lines. The 50% inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.0 | 4 | |

| ML-1 | Acute Myeloblastic Leukemia | 0.8 | 4 | |

| UWB1.289 (BRCA1-/-) | Ovarian Cancer | 0.0099 | Not Specified | |

| PEO1 (BRCA2-/-) | Ovarian Cancer | 0.0102 | Not Specified |

Synergy with Other Agents

Preclinical studies have explored the synergistic potential of CNDAC with other anti-cancer agents, particularly those targeting DNA repair pathways.

| Combination Agent | Mechanism of Combination Agent | Cell Line | Effect | Reference |

| PARP Inhibitors | Inhibit single-strand break repair | Various | Synergistic | |

| ATM Inhibitors (e.g., KU55933) | Inhibit a key activator of HR | Various | Synergistic | |

| CHK Inhibitors (e.g., PF477736) | Inhibit cell cycle checkpoint control | Various | Synergistic | |

| Imatinib | c-Abl kinase inhibitor (implicated in HR) | HCT116 | Synergistic |

Clinical Data in Hematological Malignancies

Sapacitabine, the prodrug of CNDAC, has been evaluated in several clinical trials for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

| Phase | Disease | Treatment Regimen | Key Findings | Reference |

| Phase I/II | AML and MDS | Sapacitabine monotherapy | Established safety and recommended phase 2 dose. Showed clinical activity in heavily pretreated patients. | |

| Phase II | MDS | Decitabine with or without valproic acid (for comparison of epigenetic therapies) | The addition of valproic acid to decitabine did not improve outcomes. (Note: This is not a direct CNDAC trial but provides context for MDS treatment). | |

| Phase II | AML, MDS, NSCLC | Sapacitabine | Ongoing evaluation of efficacy. |

Note: Comprehensive, tabulated quantitative results from late-phase clinical trials are not yet widely available in the public domain.

Experimental Protocols

Cytotoxicity Assay

This protocol outlines a general method for determining the cytotoxic effects of CNDAC on hematological malignancy cell lines.

Materials:

-

Hematological malignancy cell lines (e.g., CCRF-CEM, ML-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in sterile water or DMSO)

-

96-well microplates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-